molecular formula C9H7Br2ClO B6161177 1-chloro-3-(3,5-dibromophenyl)propan-2-one CAS No. 1806534-29-1

1-chloro-3-(3,5-dibromophenyl)propan-2-one

Cat. No.: B6161177
CAS No.: 1806534-29-1
M. Wt: 326.4
InChI Key:
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Description

1-chloro-3-(3,5-dibromophenyl)propan-2-one is an organic compound with the molecular formula C9H7Br2ClO It is a halogenated ketone, characterized by the presence of chlorine and bromine atoms attached to a phenyl ring and a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-3-(3,5-dibromophenyl)propan-2-one typically involves the halogenation of a precursor compound. One common method is the bromination of 1-chloro-3-phenylpropan-2-one using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-chloro-3-(3,5-dibromophenyl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and bromine atoms can be substituted by other nucleophiles, leading to the formation of new compounds.

    Reduction Reactions: The carbonyl group in the compound can be reduced to form alcohols or other reduced derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed

    Substitution: Products include various substituted phenylpropanones.

    Reduction: Products include alcohols and other reduced derivatives.

    Oxidation: Products include carboxylic acids and other oxidized compounds.

Scientific Research Applications

1-chloro-3-(3,5-dibromophenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-3-(3,5-dibromophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and proteins. The halogen atoms in the compound can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The carbonyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity and biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-chloro-3-phenylpropan-2-one: Lacks the bromine atoms, making it less reactive in certain chemical reactions.

    3,5-dibromoacetophenone: Contains bromine atoms but lacks the propanone backbone, leading to different chemical properties.

    1-bromo-3-(3,5-dichlorophenyl)propan-2-one: Similar structure but with different halogen atoms, affecting its reactivity and applications.

Uniqueness

1-chloro-3-(3,5-dibromophenyl)propan-2-one is unique due to the presence of both chlorine and bromine atoms, which confer distinct reactivity and potential for diverse applications in various fields of research.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-chloro-3-(3,5-dibromophenyl)propan-2-one involves the reaction of 3,5-dibromobenzaldehyde with chloroacetone in the presence of a base to form the intermediate 3-(3,5-dibromophenyl)propan-1-ol, which is then chlorinated using thionyl chloride to yield the final product.", "Starting Materials": [ "3,5-dibromobenzaldehyde", "Chloroacetone", "Base (e.g. NaOH)", "Thionyl chloride" ], "Reaction": [ "Step 1: 3,5-dibromobenzaldehyde is reacted with chloroacetone in the presence of a base (e.g. NaOH) to form 3-(3,5-dibromophenyl)propan-1-ol.", "Step 2: The intermediate 3-(3,5-dibromophenyl)propan-1-ol is then chlorinated using thionyl chloride to yield 1-chloro-3-(3,5-dibromophenyl)propan-2-one." ] }

CAS No.

1806534-29-1

Molecular Formula

C9H7Br2ClO

Molecular Weight

326.4

Purity

95

Origin of Product

United States

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